Adenosine,6N-pentyl

Description

Historical Context of Adenosine (B11128) Analogs as Research Tools

The journey into understanding the physiological roles of adenosine and its receptors has been intrinsically linked to the development of synthetic analogs. Early research recognized that adenosine's actions were mediated by specific cell surface receptors, but the endogenous ligand's rapid metabolism and lack of receptor subtype selectivity presented significant challenges for detailed study. This necessitated the creation of more stable and selective chemical probes.

The initial focus was on modifications at various positions of the adenosine scaffold, including the ribose moiety and the purine (B94841) ring. Studies with adenine (B156593), 9-substituted adenine derivatives, and ribose-modified adenosine analogs highlighted the importance of the ribose component for both binding affinity and agonist effects. d-nb.info It became evident that the 2'- and 3'-hydroxy groups of the ribose are crucial for agonist activity and for the receptor's ability to distinguish between different stereoisomers. d-nb.info

The exploration of N6-substituted analogs marked a significant breakthrough. It was discovered that substitutions at the N6-position could dramatically influence the affinity and selectivity of the compounds for different adenosine receptor subtypes. sigmaaldrich.com This led to the development of a wide array of N6-alkyl, -cycloalkyl, and -arylalkyl adenosine derivatives that have become indispensable tools in pharmacology. nih.gov

Significance of N6-Substitution in Adenosine Receptor Ligand Design

The N6-position of adenosine has proven to be a critical site for modification to achieve receptor subtype selectivity. In general, substituting the N6-position with various alkyl, cycloalkyl, and arylalkyl groups enhances selectivity for the A1 adenosine receptor (A1AR). nih.gov For instance, N6-cycloalkyl substitutions have been particularly successful in creating potent and selective A1AR agonists, such as N6-Cyclopentyladenosine (CPA). sigmaaldrich.comnih.gov

Furthermore, any modification at the N6-position prevents the action of adenosine deaminase, the enzyme responsible for the rapid in vivo degradation of adenosine itself, thereby increasing the metabolic stability of these analogs. nih.gov This enhanced stability is a crucial attribute for their use as pharmacological research tools.

While many N6-substituted analogs show high affinity for the A1AR, they often display considerable affinity for the A3 adenosine receptor (A3AR) as well. nih.gov The nature of the N6-substituent, including its size, shape, and stereochemistry, can finely tune the ligand's interaction with the receptor, influencing whether it acts as an agonist or an antagonist. For example, among N6-alkyl substitutions, smaller groups have been associated with selectivity for the human A3AR, while increased branching can decrease efficacy at this receptor subtype. nih.gov N6-Cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at the human A3AR, whereas those with six or more carbons are partial agonists. nih.gov

The strategic design of N6-substituents has also led to the development of ligands with mixed receptor profiles, such as dual A1/A3 agonists, which are being explored for their therapeutic potential in conditions like cardioprotection. nih.gov The extensive structure-activity relationship studies on N6-substituted adenosine analogs continue to provide valuable insights into the molecular requirements for ligand recognition and activation of the different adenosine receptor subtypes, guiding the design of new and more sophisticated therapeutic agents. nih.govnih.gov

Focus on Adenosine, 6N-pentyl

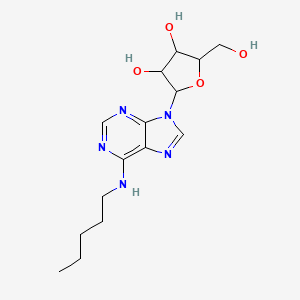

Adenosine, 6N-pentyl, also known as N6-pentyladenosine, is a specific N6-substituted adenosine analog that has been utilized in purinergic research. Its chemical structure features a five-carbon alkyl chain attached to the N6-position of the adenine core. vulcanchem.com

The synthesis of N6-pentyladenosine is most commonly achieved through a nucleophilic substitution reaction. This process typically involves reacting 6-chloropurine (B14466) riboside with pentylamine in the presence of a base. vulcanchem.comrsc.org

From a pharmacological perspective, N6-pentyladenosine has been noted for its interaction with adenosine receptors. Research indicates that the pentyl group at the N6 position contributes to its binding characteristics. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

26293-51-6 |

|---|---|

Molecular Formula |

C15H23N5O4 |

Molecular Weight |

337.37 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |

InChI Key |

GOVRORCMTKLBKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Adenosine, 6n Pentyl

Adenosine (B11128) Receptor Subtype Binding Profiles

The affinity and potency of N6-pentyladenosine vary across the four adenosine receptor subtypes. Its interaction has been most notably characterized at the A1 receptor, where it demonstrates high affinity.

N6-pentyladenosine exhibits a particularly high affinity for the adenosine A1 receptor. In a study of N6-n-alkyladenosine derivatives, the optimal activity for A1-receptor affinity was observed with the N6-n-pentyl substitution. Specifically, N6-pentyladenosine was found to inhibit the binding of a radioligand to calf brain membranes with a high affinity, demonstrating a Ki value of 0.50 nM. This indicates a strong and potent interaction with the A1 receptor subtype.

Specific binding affinity (Ki) and potency (EC50/IC50) values for N6-pentyladenosine at the A2A receptor are not prominently detailed in the reviewed scientific literature. However, data for its structural isomer, N6-cyclopentyladenosine (CPA), show a significantly lower affinity for the A2A receptor compared to the A1 receptor, with reported Ki values for human A2A receptors being in the higher nanomolar range. For example, one report cites a Ki value of 790 nM for CPA at the human A2A receptor. Another study reports an IC50 value of 1500 nM for CPA. This suggests that N6-alkyladenosines are generally less potent at A2A receptors.

While specific affinity and potency values for N6-pentyladenosine at the A3 receptor have not been extensively documented, general structure-activity relationship studies provide some insight. Research indicates that among N6-alkyl substitutions, smaller alkyl groups are associated with selectivity for the human A3 receptor. nih.gov For comparison, the related compound N6-cyclopentyladenosine (CPA), which also contains a five-carbon substituent at the N6 position, displays a Ki value of 43 nM at the human A3 receptor. Furthermore, studies on N6-cycloalkyl-substituted adenosines have shown that those with five or fewer carbons in the cycloalkyl ring act as full agonists at the human A3 receptor. nih.gov

Interactive Data Table: Adenosine Receptor Binding Profile (Note: Data for N6-cyclopentyladenosine (CPA), a structural isomer, is provided for context where specific data for N6-pentyladenosine is unavailable.)

| Compound | Receptor Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |

| N6-pentyladenosine | A1 | Calf | 0.50 nM | Not Reported |

| N6-cyclopentyladenosine (CPA) | A1 | Human | 2.3 nM | Not Reported |

| N6-cyclopentyladenosine (CPA) | A2A | Human | 790 nM | 1500 nM (IC50) |

| N6-cyclopentyladenosine (CPA) | A2B | Human | Not Reported | 18,600 nM (EC50) |

| N6-cyclopentyladenosine (CPA) | A3 | Human | 43 nM | Not Reported |

Structure-Activity Relationships (SAR) Governing Receptor Selectivity

The selectivity of N6-substituted adenosine analogs is critically dependent on the nature of the substituent at the N6 position. The length, branching, and composition of this alkyl group dictate the compound's affinity and efficacy at the different adenosine receptor subtypes.

The length of the N6-alkyl chain is a key determinant of affinity, particularly at the A1 receptor. Structure-activity relationship studies have shown that for A1 receptors, the most potent analogs tend to have aliphatic N6-substituents with four or more methylene (B1212753) residues. nih.gov This is consistent with the observation that N6-pentyladenosine represents the peak affinity in a series of N6-n-alkyladenosines. As the alkyl chain length increases beyond eight methylene units, there is a sharp decrease in affinity for the A1 receptor.

In contrast, A2 receptors show a preference for different types of substituents. For instance, the A2A receptor favors N6-phenethyl or similar heteroarylethyl substituents for maximal potency, rather than simple alkyl chains. nih.gov The A1 receptor also exhibits greater tolerance for bulk and branching in the N6-substituent compared to the A2 receptor. nih.gov

For the A3 receptor, N6-cycloalkyl substitutions containing five or fewer carbons result in full agonism, whereas those with six or more carbons lead to partial agonism. nih.gov The presence of small, unbranched N6-alkyl groups has been associated with selectivity for the human A3 receptor over its rat counterpart. nih.gov

Impact of Additional Substituents on the Purine (B94841) Ring

The affinity and efficacy of N6-pentyladenosine at adenosine receptors can be significantly altered by the introduction of additional substituents on the purine ring. These modifications can influence the electronic and steric properties of the ligand, thereby modulating its interaction with the receptor binding pocket.

Research on a wide range of N6-substituted adenosine derivatives has shown that modifications at the C2 position of the purine ring are particularly influential. For instance, the addition of a chlorine atom at the C2 position of N6-substituted adenosines has been observed to affect efficacy, with the specific impact being dependent on its placement on any associated benzyl (B1604629) ring.

Small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors (ARs) versus rat A3ARs, and increased branching in the alkyl chain has been linked to decreased efficacy at human A3ARs. N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at the human A3AR, whereas those with six or more carbons are partial agonists.

Table 1: Impact of Purine Ring Substituents on N6-Alkyladenosine Analogs

| Substitution Position | Substituent Type | General Effect on Receptor Interaction |

| C2 | Chloro, Phenylamino | Can modulate selectivity and affinity for A1 and A2A receptors. |

| N6 | Small alkyl groups | Associated with selectivity for human A3 receptors. |

| N6 | Cycloalkyl (≤5 carbons) | Full agonism at human A3 receptors. |

| N6 | Cycloalkyl (≥6 carbons) | Partial agonism at human A3 receptors. |

This table summarizes general trends observed for N6-alkyladenosine analogs. Specific data for N6-pentyladenosine with these purine modifications is limited.

Stereochemical Determinants of Receptor Interaction

The three-dimensional arrangement of atoms in a ligand, or its stereochemistry, is a critical factor in its interaction with a biological receptor. For N6-substituted adenosine analogs, the chirality of the substituent at the N6 position can profoundly influence binding affinity and efficacy.

While specific stereoisomers of N6-pentyladenosine have not been extensively detailed in publicly available research, studies on closely related analogs provide valuable insights. For example, research on N6-arylethyl adenosines has demonstrated that their affinity and efficacy at the A3 adenosine receptor are highly dependent on stereochemistry, as well as steric bulk and ring constraints. A clear stereoselectivity in binding has been shown for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine.

Interestingly, this stereoselectivity can be species-dependent. For instance, stereoselective binding for N6-(1-phenyl-2-pentyl)adenosine was observed at the rat A3 adenosine receptor, but not at the human A3 receptor. This highlights the subtle differences in the receptor binding pockets between species. The general principle is that the receptor's binding site is chiral, and therefore, it interacts differently with the enantiomers of a chiral ligand.

Ligand-Receptor Kinetics and Thermodynamics

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff), which together determine the binding affinity (KD). The thermodynamic parameters of this interaction, including changes in enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the forces driving the binding event.

The structure-kinetics relationships for a series of adenosine A3 receptor agonists have been investigated, revealing that longer residence times (a measure related to a slow koff) are associated with certain structural features, such as a methanocarba modification and larger substituents at the N6 and C2 positions.

Table 2: General Thermodynamic Profile of Adenosine Receptor Ligands

| Ligand Type | Primary Driving Force | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| N6-Substituted Agonists | Entropy | Generally less favorable | Favorable (positive) |

| Xanthine (B1682287) Antagonists | Enthalpy | Favorable (negative) | Generally less favorable |

This table represents generalized findings for adenosine receptor ligands. Specific thermodynamic values for N6-pentyladenosine are not available.

Allosteric Modulation of Adenosine Receptor Binding and Function

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric binding site (the site where the endogenous ligand binds). These modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand.

While there is no direct evidence to suggest that N6-pentyladenosine itself acts as an allosteric modulator, its binding and function can be influenced by allosteric modulators of adenosine receptors. For the A1 adenosine receptor, several classes of PAMs have been identified, such as 2-amino-3-benzoylthiophenes. These compounds have been shown to increase the binding of orthosteric agonists, including N6-substituted adenosines like N6-cyclohexyladenosine, which is structurally similar to N6-pentyladenosine.

The mechanism of action of these PAMs often involves a slowing of the dissociation rate of the orthosteric agonist from the receptor. This stabilization of the agonist-receptor complex leads to an enhanced functional response. For instance, A1 receptor PAMs can increase the potency of agonists in inhibiting adenylyl cyclase. The development of allosteric modulators is of significant therapeutic interest as they offer the potential for more subtle and spatially-localized modulation of receptor function compared to traditional orthosteric ligands.

Receptor-Receptor Interactions in Heteromeric Complexes

Adenosine receptors are known to form dimers or higher-order oligomers, both with other adenosine receptor subtypes (homomers and heteromers) and with other types of G protein-coupled receptors. These receptor-receptor interactions can lead to functional changes, including alterations in ligand binding, signaling, and trafficking.

A well-studied example is the formation of A1-A2A receptor heteromers. Within these complexes, the binding of an agonist to one receptor can allosterically modulate the binding and signaling properties of the other receptor. This cross-talk is crucial for the fine-tuning of physiological responses in tissues where both receptor subtypes are co-expressed, such as the brain.

Signal Transduction Mechanisms Elicited by Adenosine, 6n Pentyl

G-Protein Coupling Selectivity and Efficiency

G protein-coupled receptors are integral membrane proteins that, upon activation by a ligand, interact with heterotrimeric G proteins. frontiersin.orgiric.ca These G proteins are composed of α, β, and γ subunits and are classified into several families based on the α subunit, including Gαs, Gαi/o, Gαq/11, and Gα12/13. frontiersin.orgelifesciences.org The specific G protein family that a receptor couples with determines the subsequent downstream signaling pathway. nih.govtouchstonelabs.org The selectivity and efficiency of this coupling are crucial for the physiological outcome of receptor activation. iric.caplos.org

Adenosine (B11128), 6N-pentyl exhibits a notable selectivity for the A3 adenosine receptor subtype, with a significantly higher affinity for this receptor compared to the A1 and A2A subtypes. vulcanchem.com This selectivity is a key determinant of the signaling pathways it preferentially activates.

Gi/o Protein-Coupled Pathways (e.g., Adenylyl Cyclase Inhibition)

The A1 and A3 adenosine receptors are primarily coupled to the Gi/o family of G proteins. unc.edu Activation of these receptors by an agonist like Adenosine, 6N-pentyl leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. umn.edu The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. nih.govmdpi.comreactome.org This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). ebi.ac.uknih.gov

The interaction between the activated A3 receptor and the Gi protein is a critical step in this pathway. Structural studies have revealed that the pentyl group of Adenosine, 6N-pentyl plays a significant role in stabilizing the active conformation of the human A3 adenosine receptor (hA3AR), which in turn enhances its coupling to the Gi protein. vulcanchem.com This efficient coupling leads to a potent inhibition of adenylyl cyclase, as evidenced by the low nanomolar EC50 value for the reduction in cAMP levels. vulcanchem.com The process of adenylyl cyclase inhibition by Gi/o proteins is a well-established mechanism for modulating cellular function. nih.govnih.gov

Table 1: G-Protein Coupling of Adenosine, 6N-pentyl

| Receptor Subtype | Primary G-Protein Family | Effector Enzyme | Second Messenger Effect |

|---|---|---|---|

| A3 Adenosine Receptor | Gi/o | Adenylyl Cyclase | Inhibition (decreased cAMP) |

| A1 Adenosine Receptor | Gi/o | Adenylyl Cyclase | Inhibition (decreased cAMP) |

Gs Protein-Coupled Pathways (e.g., Adenylyl Cyclase Stimulation)

In contrast to the Gi/o pathway, the Gs protein-coupled pathway leads to the stimulation of adenylyl cyclase. frontiersin.orgwikipedia.org When a receptor is coupled to a Gs protein, its activation by a ligand causes the Gαs subunit to activate adenylyl cyclase, resulting in an increased production of intracellular cAMP from ATP. umn.eduwikipedia.org The A2A and A2B adenosine receptors are the primary subtypes that couple to Gs proteins. frontiersin.org

While Adenosine, 6N-pentyl shows high selectivity for the A3 receptor, its interaction with A2A and A2B receptors and subsequent activation of the Gs pathway are significantly less potent. vulcanchem.com This selectivity ensures that the predominant effect of Adenosine, 6N-pentyl is mediated through the Gi/o pathway, leading to a net decrease in cAMP levels in cells expressing a high density of A3 receptors.

Gq/11 Protein-Coupled Pathways

The Gq/11 family of G proteins represents another major signaling pathway for GPCRs. nih.govtouchstonelabs.org Activation of Gq/11-coupled receptors leads to the stimulation of phospholipase C (PLC). nih.govcvphysiology.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govcvphysiology.com

Some adenosine receptor subtypes have been reported to couple to Gq/11 proteins, although this is generally a less prominent pathway compared to Gi/o and Gs coupling. The extent to which Adenosine, 6N-pentyl engages Gq/11 protein-coupled pathways is not as well-characterized as its effects on the adenylyl cyclase system.

Downstream Intracellular Signaling Cascades

The initial signal generated by G protein activation is further transmitted and amplified through a series of downstream intracellular signaling cascades. plos.orgpressbooks.pub These cascades involve a complex interplay of second messengers and protein kinases, ultimately leading to a specific cellular response. pnas.orgfiveable.me

Cyclic Nucleotide Signaling (e.g., cAMP)

As discussed previously, the primary effect of Adenosine, 6N-pentyl, through its potent agonism at A3 adenosine receptors, is the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP levels. vulcanchem.comebi.ac.uk Cyclic AMP is a crucial second messenger that regulates a wide array of cellular processes. scbt.comfrontiersin.org Its effects are primarily mediated through the activation of protein kinase A (PKA). frontiersin.orgnih.gov

By decreasing cAMP levels, Adenosine, 6N-pentyl effectively reduces PKA activity. reactome.org This can influence various cellular functions, including gene expression, metabolism, and cell growth. The precise consequences of reduced cAMP and PKA activity are cell-type specific and depend on the complement of PKA substrates present in the cell.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)

Mitogen-activated protein kinase (MAPK) pathways are a critical set of signaling cascades that regulate a diverse range of cellular activities, including proliferation, differentiation, and apoptosis. abcam.comassaygenie.com The three major MAPK families in mammalian cells are the classical MAPKs (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. abcam.comcreativebiolabs.net

Activation of GPCRs, including adenosine receptors, can lead to the stimulation of MAPK pathways. nih.gov This can occur through both G protein-dependent and G protein-independent mechanisms. pnas.org For instance, the Gβγ subunits released upon Gi/o protein activation can initiate a signaling cascade that leads to the activation of the Ras-Raf-MEK-ERK pathway. pnas.org

Table 2: Downstream Signaling Cascades of Adenosine, 6N-pentyl

| Signaling Cascade | Key Mediators | Primary Effect of Adenosine, 6N-pentyl |

|---|---|---|

| Cyclic Nucleotide Signaling | cAMP, Protein Kinase A (PKA) | Decreased cAMP levels and PKA activity |

| MAPK Pathways | ERK1/2, p38, JNK | Modulation of phosphorylation and activation |

Phosphoinositide Metabolism and Calcium Signaling

Activation of the A3 adenosine receptor by an agonist like Adenosine, 6N-pentyl can trigger the phosphoinositide signaling pathway through its coupling to Gq proteins. researchgate.netbio-rad.comnih.gov This interaction stimulates phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. bio-rad.comresearchgate.net

This enzymatic cleavage yields two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bio-rad.com IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells. genome.jp This binding opens calcium channels, leading to the release of stored calcium (Ca²⁺) into the cytosol and a rapid increase in the intracellular calcium concentration. researchgate.netnih.govgenome.jpunife.it

This elevation of cytosolic Ca²⁺ is a critical signaling event that can influence a multitude of cellular processes, from enzyme activation to gene transcription. mdpi.comfrontiersin.org Furthermore, research indicates that A3AR stimulation can directly modulate calcium release from the sarcoplasmic reticulum in cardiac cells by affecting the ryanodine (B192298) receptor, the SR Ca²⁺ release channel. oup.com This suggests a multi-faceted regulation of calcium homeostasis by the A3AR pathway.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Activation

The signaling cascades initiated by Adenosine, 6N-pentyl involve the modulation of key protein kinases, namely Protein Kinase A (PKA) and Protein Kinase C (PKC).

The A3AR is characteristically coupled to inhibitory G proteins (Gi). bio-rad.comunife.itmdpi.com Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP into cyclic adenosine monophosphate (cAMP). bio-rad.comnih.gov The resulting decrease in intracellular cAMP levels leads to reduced activity of PKA, as PKA is a cAMP-dependent enzyme. mdpi.com Therefore, the activation of the A3AR pathway typically results in the attenuation, rather than activation, of PKA-mediated phosphorylation.

Conversely, the A3AR pathway often leads to the activation of PKC. This activation is a direct consequence of the phosphoinositide metabolism described previously. The second messenger diacylglycerol (DAG), generated by PLC, remains in the plasma membrane where it recruits and activates PKC isoforms, including PKC-epsilon. researchgate.netbio-rad.comunife.it Activated PKC then phosphorylates a variety of substrate proteins on serine and threonine residues, thereby propagating the signal to control diverse cellular functions. synaptogen.com However, the coupling of A3AR to PKC activation can be cell-type specific, as some studies in hippocampal neurons have reported A3-mediated effects that are independent of PKC. nih.gov

Modulation of Ion Channel Activity

The interaction of Adenosine, 6N-pentyl with the A3 adenosine receptor leads to the modulation of various ion channels, which is a crucial mechanism for regulating cellular excitability and function. This modulation can occur through direct interaction of G protein subunits with the channel or indirectly via second messenger and protein kinase pathways.

Potassium Channel Modulation

A significant effector of A3AR signaling is the ATP-sensitive potassium (KATP) channel. nih.govunife.it In cardiac tissue, activation of the A3AR has been shown to mediate cardioprotective effects through the opening of KATP channels. nih.gov The opening of these channels allows for the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential makes the cell less excitable and can contribute to protective effects under conditions like ischemia.

Calcium Channel Modulation

The modulation of calcium channels by A3AR signaling is complex and appears to be highly dependent on the specific cell type and neuronal population. In rat dorsal root ganglion neurons, activation of A3Rs by a selective agonist resulted in the inhibition of N-type voltage-gated calcium channels, leading to reduced calcium entry and decreased neuronal firing. mdpi.com This inhibitory action is consistent with a role in analgesia.

In contrast, studies on guinea pig hippocampal CA3 pyramidal neurons have demonstrated that A3AR activation can potentiate high-threshold calcium currents. nih.gov This potentiation was shown to be dependent on PKA, suggesting a complex interplay between signaling pathways. nih.gov Additionally, in the heart, A3AR stimulation modulates the sarcoplasmic reticulum Ca²⁺ release channel (ryanodine receptor), affecting intracellular calcium handling. oup.com

Chloride Channel Modulation

Evidence suggests that A3AR activation can also modulate chloride (Cl⁻) channels. In human nonpigmented ciliary epithelial cells, which are involved in regulating aqueous humor in the eye, A3AR agonists were found to activate a PKC-sensitive chloride current. researchgate.net This modulation of anion channels highlights another mechanism by which Adenosine, 6N-pentyl can influence cellular physiology, in this case potentially affecting fluid secretion processes.

Data Tables

Table 1: A3 Adenosine Receptor-Mediated Signaling Events

| Signaling Pathway | Key Mediator | Effect of A3AR Activation | Downstream Consequence | References |

| Phosphoinositide Metabolism | Phospholipase C (PLC) | Stimulation | Hydrolysis of PIP2 to IP3 and DAG | researchgate.netbio-rad.comnih.govresearchgate.net |

| Calcium Signaling | Inositol 1,4,5-trisphosphate (IP3) | Stimulation | Release of Ca²⁺ from intracellular stores | researchgate.netnih.govunife.it |

| PKA Pathway | Adenylyl Cyclase (AC) | Inhibition | Decrease in intracellular cAMP levels | bio-rad.comnih.govunife.itmdpi.com |

| PKC Pathway | Diacylglycerol (DAG) | Stimulation | Activation of Protein Kinase C (PKC) | researchgate.netbio-rad.comunife.it |

Table 2: Modulation of Ion Channels by A3 Adenosine Receptor Activation

| Ion Channel Type | Specific Channel | Effect of A3AR Activation | Tissue/Cell Type | References |

| Potassium Channel | ATP-sensitive K⁺ (KATP) Channel | Opening / Activation | Heart | nih.govunife.it |

| Calcium Channel | N-type Voltage-Gated Ca²⁺ Channel | Inhibition | Dorsal Root Ganglion Neurons | mdpi.com |

| Calcium Channel | High-threshold Ca²⁺ Current | Potentiation | Hippocampal CA3 Neurons | nih.gov |

| Calcium Channel | Sarcoplasmic Reticulum Ca²⁺ Release Channel (Ryanodine Receptor) | Modulation | Heart | oup.com |

| Chloride Channel | PKC-sensitive Cl⁻ Current | Activation | Human Ciliary Epithelial Cells | researchgate.net |

Cellular and Subcellular Pharmacological Effects of Adenosine, 6n Pentyl

Regulation of Cellular Homeostasis and Viability

Cellular homeostasis refers to the collective processes by which a cell maintains a stable internal environment, a state crucial for its function and survival. meduniwien.ac.at Perturbations in this balance can lead to various pathological conditions. meduniwien.ac.at The nucleolus, for instance, acts as a central coordinator of the cellular stress response by regulating ribosome biogenesis, a highly energy-intensive process. nih.gov Downregulating the synthesis of ribosomal RNA (rRNA) is a key strategy for conserving energy and maintaining homeostasis during periods of stress. nih.gov

N6-substituted adenosine (B11128) derivatives can influence these homeostatic mechanisms and impact cell viability, which is a measure of the proportion of healthy, live cells in a population. cellsignal.comthermofisher.com The effects are often studied by examining cell proliferation, metabolic activity, and membrane integrity. cellsignal.combioradiations.com For example, N6-isopentenyladenosine, a related adenosine derivative, has been shown to arrest the proliferation of tumor cells by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), an enzyme involved in protein prenylation. nih.gov This action leads to a dose-dependent arrest of the cell cycle, demonstrating a direct influence on cell viability and proliferation. nih.gov While direct studies on N6-pentyladenosine are less common, its action as an A1 adenosine receptor agonist suggests it can participate in cytoprotective pathways. A1 receptor activation is known to play a role in protecting cells from damage, and agonists like 2-chloro-N6-cyclopentyladenosine have been used to study these effects on cell viability. windows.net

Table 1: Effects of N6-Substituted Adenosine Analogs on Cell Viability and Proliferation

| Compound | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| N6-isopentenyladenosine (i6A) | FRTL-5 wild-type and K-ras transformed KiMol cells | Caused a dose-dependent arrest of the G0-G1 cell phase transition and reduced the number of cells in the S phase. | nih.gov |

| 2-chloro-N6-cyclopentyl adenosine (CCPA) | Not specified | Used as an A1 receptor agonist to test for differences in cell viability. | windows.net |

Modulation of Neurotransmitter Release Mechanisms (In Vitro/Ex Vivo)

Neurotransmission is the process of transferring information between neurons or from a neuron to a target cell across a synapse. saskoer.canih.gov This communication relies on the release of chemical messengers called neurotransmitters from the presynaptic terminal in response to an action potential. wikipedia.org The influx of calcium ions (Ca2+) is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the exocytosis of neurotransmitters. saskoer.camsdmanuals.com

The release of neurotransmitters is a tightly regulated process that can be modulated by various substances, including adenosine and its analogs. Spontaneous neurotransmitter release, which occurs without an action potential, is also subject to regulation by intracellular and extracellular calcium levels. nih.govnih.gov Adenosine A1 receptor agonists, such as N6-pentyladenosine, are known to be potent inhibitors of the release of excitatory neurotransmitters like glutamate (B1630785) in the central nervous system. nih.gov This inhibitory effect is a key mechanism of neuromodulation. In vitro and ex vivo preparations, such as brain slices and cultured neurons, are invaluable for studying these mechanisms. biorxiv.orgnih.gov For example, studies in striatal brain slices have shown that dopamine (B1211576) release is modulated by D2 autoreceptors and locally released acetylcholine, processes that can be influenced by adenosine receptor activation. biorxiv.org Methodologies like high-performance liquid chromatography (HPLC) can be applied to in vitro models to precisely measure the release of neurotransmitters and assess how compounds perturb this function. nih.gov

Table 2: Modulation of Neurotransmitter Release by Adenosine Receptor Agonists (In Vitro/Ex Vivo)

| Agonist/Compound | Preparation | Neurotransmitter | Effect | Reference |

|---|---|---|---|---|

| General A1 Agonists | Central Nervous System Synapses | Glutamate (Excitatory) | Inhibition of release | nih.gov |

| α-Synuclein (as a modulator) | Cultured Hippocampal Neurons | Glutamate | Increased spontaneous and evoked release | nih.gov |

| Dopamine D2 Receptor Agonists | Striatal Brain Slices | Dopamine | Inhibition of release (autoreceptor feedback) | biorxiv.org |

Influence on Specific Cellular Functions (e.g., Cell Metabolism, Neurotransmission)

Beyond general viability, N6-pentyladenosine and its analogs can influence specific cellular functions, most notably cell metabolism and the fine-tuning of neurotransmission.

Cell Metabolism: Cellular metabolism encompasses all the chemical reactions that maintain the living state of the cells and the organism. Adenosine analogs can significantly affect these pathways. For instance, N6-methyladenosine has been shown to strongly stimulate glucose oxidation in rat adipocytes. nih.gov This effect appears to occur through at least two mechanisms: a weaker action related to stimulating glucose transport and a stronger, independent effect that may involve an increase in pentose (B10789219) phosphate (B84403) shunt activity. nih.gov Other studies on different cell lines have shown that modulators can alter fatty acid and purine (B94841)/pyrimidine metabolism. mdpi.com The liver, a central organ for metabolism, regulates systemic glucose and lipid levels, and its function can be modulated by signaling molecules that affect insulin (B600854) sensitivity and glucose homeostasis. unirioja.esmdpi.com

Neurotransmission: As an A1 receptor agonist, N6-pentyladenosine directly participates in neurotransmission by modulating neuronal excitability and synaptic communication. wikipedia.orgmsdmanuals.com The binding of an agonist to presynaptic A1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channel activity. This cascade ultimately reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters. This inhibitory action is a fundamental aspect of neuromodulation, helping to prevent excessive neuronal firing and maintain network stability. The stereoselectivity of N6-substituted adenosine derivatives at adenosine receptors further highlights the specificity of this interaction. researchgate.net

Table 3: Influence of N6-Substituted Adenosine Analogs on Cellular Metabolism

| Compound | Cell/Tissue Type | Metabolic Parameter | Effect | Reference |

|---|---|---|---|---|

| N6-methyladenosine | Rat Adipocytes | [1-14C]glucose oxidation | Strongly stimulated | nih.gov |

| N6-methyladenosine | Rat Adipocytes | Glucose transport (3-O-methylglucose uptake) | Stimulated | nih.gov |

Ex Vivo Tissue Responses and Organ Systemic Modulations (Non-human Models)

Ex vivo studies, where tissues are examined in an artificial environment outside the organism, provide a bridge between in vitro cellular assays and in vivo whole-animal studies. These models allow for the investigation of tissue-level responses and organ system modulation in a controlled setting. Non-human models, such as rodents, are frequently used for these experiments. unirioja.esnih.gov

N6-substituted adenosine derivatives have been shown to elicit significant responses in various ex vivo tissue preparations. A prominent example is their effect on vascular tissue. Studies on isolated coronary arteries have demonstrated that N6-substituted adenosines can be potent vasodilators. nih.gov This effect is mediated by A2 adenosine receptors on smooth muscle cells. nih.gov In other tissues, such as the urinary bladder detrusor muscle, A1 adenosine receptor agonists have been shown to inhibit neuromuscular transmission.

These tissue-level effects are the functional consequence of the cellular actions described previously. For example, the modulation of neurotransmitter release by N6-pentyladenosine in the nervous system translates to observable changes in the function of innervated tissues like muscle. Similarly, its metabolic effects can influence the function of organs like the liver and adipose tissue. Animal models of disease, such as streptozotocin-induced diabetes in rats, provide a platform to study how these compounds modulate organ systems under pathological conditions. nih.govbiomedpharmajournal.org

Table 4: Ex Vivo Tissue Responses to N6-Substituted Adenosine Analogs

| Compound Class | Tissue/Organ | Receptor Target | Response | Reference |

|---|---|---|---|---|

| N6-substituted adenosine-5'-uronamides | Coronary Artery | A2 Receptor | Vasodilation | nih.gov |

| N6-substituted adenosine-5'-uronamides | Rat Brain Membranes | A1 Receptor | High-potency agonist activity | nih.gov |

| N6-substituted adenosine-5'-uronamides | PC12 Pheochromocytoma Cells | A2 Receptor | Stimulation of adenylate cyclase | nih.gov |

Advanced Methodological Applications in Purinergic Research

Application as Selective Pharmacological Probes

N6-substituted adenosine (B11128) derivatives, including N6-pentyladenosine, are instrumental as pharmacological probes to investigate the function of adenosine receptors. The nature of the substituent at the N6 position of the adenine (B156593) ring significantly influences the compound's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

In general, the introduction of bulky substituents at the N6 position of adenine derivatives has been shown to increase affinity at the A1 and A3 adenosine receptors. d-nb.info For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at the human A3 adenosine receptor. nih.gov Conversely, those with six or more carbons in the ring act as partial agonists. nih.gov

The selectivity of N6-substituted adenosines is a key factor in their use as probes. For example, N6-cyclopentyladenosine (CPA), a compound structurally related to N6-pentyladenosine, is a selective agonist for the A1 receptor. wikipedia.orguzh.ch The addition of a chlorine atom at the 2-position, as in 2-chloro-N6-cyclopentyladenosine (CCPA), further enhances this selectivity for the A1 receptor, making it a highly potent and selective A1 agonist. tocris.comrndsystems.comd-nb.info This high selectivity allows researchers to specifically target and study the physiological roles of the A1 receptor. d-nb.info

The following table summarizes the selectivity of some N6-substituted adenosine derivatives:

Table 1: Selectivity of N6-Substituted Adenosine Derivatives| Compound | Target Receptor | Notes |

|---|---|---|

| N6-cyclopentyladenosine (CPA) | A1 | Selective agonist wikipedia.orguzh.ch |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | A1 | Highly potent and selective agonist tocris.comrndsystems.comd-nb.info |

| N6-substituted adenines with bulky groups | A1 and A3 | Increased affinity d-nb.info |

| N6-cycloalkyl-substituted adenosines (≤5 carbons) | A3 | Full agonists nih.gov |

| N6-cycloalkyl-substituted adenosines (≥6 carbons) | A3 | Partial agonists nih.gov |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for characterizing receptor populations in various tissues. In the context of purinergic research, radiolabeled N6-substituted adenosines are used to determine the affinity and density of adenosine receptors.

A tritiated analog of 2-chloro-N6-cyclopentyladenosine, [3H]CCPA, has been developed as a high-affinity agonist radioligand for A1 adenosine receptors. researchgate.net This radioligand binds reversibly to A1 receptors in rat brain membranes with a high affinity, demonstrating a dissociation constant (KD) value of 0.2 nmol/l. researchgate.net The high affinity and selectivity of [3H]CCPA make it a valuable tool for characterizing A1 receptors, even in tissues with very low receptor densities, such as rat cardiomyocyte membranes. researchgate.net

Competition binding assays, where a non-labeled ligand competes with a radioligand for receptor binding, are used to determine the affinity of unlabeled drugs. For example, the binding of [3H]PIA (N6-phenylisopropyladenosine) to A1 receptors in rat brain membranes can be inhibited by CCPA, with a reported Ki value of 0.4 nM. d-nb.info In these assays, the presence of guanosine (B1672433) triphosphate (GTP) can cause a shift in the receptor's affinity for agonists, indicating functional coupling to G proteins. researchgate.net For instance, in the presence of GTP, the KD value for [3H]CCPA binding to A1 receptors increases to 13 nmol/l, reflecting the low-affinity state of the receptor for agonists. researchgate.net

The following table presents data from radioligand binding assays involving N6-substituted adenosine derivatives:

Table 2: Radioligand Binding Assay Data| Radioligand | Tissue/Cell Line | Receptor | Ligand | Parameter | Value |

|---|---|---|---|---|---|

| [3H]CCPA | Rat brain membranes | A1 | KD | 0.2 nM researchgate.net | |

| [3H]CCPA | Rat brain membranes | A1 | KD (with GTP) | 13 nM researchgate.net | |

| [3H]CCPA | Rat cardiomyocyte membranes | A1 | KD | 0.4 nM researchgate.net | |

| [3H]PIA | Rat brain membranes | A1 | CCPA | Ki | 0.4 nM d-nb.info |

| [3H]DPCPX | Rat brain membranes | A1 | ddCHA | Ki | 4.8 µM d-nb.info |

Functional Assays for Efficacy and Potency Determination (e.g., cAMP accumulation, GTPγS binding)

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist, and for quantifying its efficacy and potency. Common functional assays in purinergic research include measurements of cyclic AMP (cAMP) accumulation and GTPγS binding.

Adenosine receptors are G protein-coupled receptors (GPCRs). A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. unife.it Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. unife.itgiffordbioscience.com Therefore, measuring changes in cAMP concentration upon ligand application is a direct way to assess the functional activity of N6-pentyladenosine and related compounds. For example, CCPA inhibits the activity of rat fat cell membrane adenylate cyclase (an A1 receptor model) with an IC50 value of 33 nM. d-nb.info

The [35S]GTPγS binding assay is another widely used functional assay that measures the activation of G proteins upon receptor stimulation. giffordbioscience.comnih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. multispaninc.com The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation. nih.govmultispaninc.com This assay can differentiate between full agonists, partial agonists, and antagonists. giffordbioscience.commultispaninc.com

The following table summarizes the functional activity of N6-substituted adenosine derivatives in different assays:

Table 3: Functional Assay Data for N6-Substituted Adenosine Derivatives| Compound | Assay | Receptor/Tissue | Effect | Potency (EC50/IC50) |

|---|---|---|---|---|

| CCPA | Adenylate Cyclase | Rat fat cell membranes (A1) | Inhibition | 33 nM d-nb.info |

| CCPA | Adenylate Cyclase | Human platelet membranes (A2) | Stimulation | 3500 nM d-nb.info |

| NECA | cAMP Accumulation | CHO cells expressing human A2A receptor | Stimulation | 7.78 nM giffordbioscience.com |

| Cl-IB-MECA | cAMP Accumulation | CHO cells expressing human A3 receptor | Inhibition | - |

Electrophysiological Techniques in Cellular Studies

Electrophysiological techniques are used to study the electrical properties of cells and tissues, providing insights into how receptor activation modulates ion channel activity and neuronal excitability. imperial.nhs.ukclevelandclinic.org An electrophysiology study (EPS) involves placing catheters with electrodes into the heart to record its electrical signals. imperial.nhs.uk

In the context of purinergic research, these techniques can be used to investigate the effects of N6-pentyladenosine and its analogs on neuronal and cardiac function. For example, the A1 receptor agonist N6-cyclopentyladenosine (CPA) has been shown to reduce GABAergic transmission in different areas of the mouse brain. rndsystems.com Electrophysiological studies can directly measure such changes in synaptic transmission.

These studies are critical for understanding the physiological consequences of adenosine receptor activation in excitable tissues. carelonmedicalbenefitsmanagement.com

Microdialysis and Perfusion Methodologies in Mechanistic Studies

Microdialysis is a minimally invasive technique used to measure the concentration of substances in the extracellular fluid of living tissues. nih.gov It is particularly useful for studying neurotransmitter and neuromodulator release in the brain in vivo.

In purinergic research, microdialysis can be employed to monitor the levels of adenosine and the effects of compounds like N6-pentyladenosine on its release and signaling. For example, microdialysis has been used to measure adenosine concentrations in the rat renal cortex and to study adenosine release during passive avoidance training. physiology.orgopen.ac.uk

Perfusion of isolated organs or tissues, such as the kidney or heart, allows for the controlled administration of pharmacological agents and the collection of perfusate for analysis. This methodology can be combined with other techniques to study the mechanistic effects of N6-substituted adenosines on organ function. For instance, in vitro studies using the microdialysis technique have measured interstitial adenosine concentrations in the rat renal cortex. physiology.org

These methodologies provide a dynamic view of the physiological and pathological roles of purinergic signaling in intact biological systems.

Computational and Theoretical Approaches to Adenosine, 6n Pentyl Research

Molecular Docking and Ligand-Receptor Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This modeling helps in understanding the molecular basis of ligand-receptor interaction and can be used to predict the binding affinity of novel compounds. nih.govmdpi.com For N6-pentyladenosine, docking studies focus on its interaction with the various subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3).

Research involving N6-substituted adenosine derivatives has utilized molecular docking to model their interactions within the binding pockets of adenosine receptors. nih.gov The general binding mode for adenosine agonists involves the ribose moiety forming hydrogen bonds with specific residues, while the adenine (B156593) core sits (B43327) within the binding cavity. The N6-substituent, such as the pentyl group in N6-pentyladenosine, typically extends into a hydrophobic subpocket. cam.ac.uk

In a study of N6-alkyladenosines, N6-n-pentyladenosine was identified as having optimal activity at the A1 adenosine receptor, with a measured inhibitory constant (Kᵢ) of 0.50 nM. nih.gov The modeling of this interaction would show the pentyl group fitting snugly into a hydrophobic region of the A1 receptor's binding site, contributing significantly to the high binding affinity. The affinity of N6-alkyladenosines at the A1 receptor is sensitive to the length of the alkyl chain; chains longer than eight methylene (B1212753) units lead to a sharp decrease in affinity, suggesting a defined size for this hydrophobic pocket. nih.gov

Ligand-receptor modeling for the closely related compound N6-cyclopentyladenosine (CPA) and its derivatives further supports the presence of this key hydrophobic interaction. cam.ac.ukd-nb.info Computational models of agonist-bound A2A and A3 receptors also show the importance of specific transmembrane helices (TM5, TM6, and TM7) in accommodating the ligand and initiating receptor activation. nih.govacs.org These models correctly predict key polar interactions with the ligand's ribose ring and the hydrophobic contacts with the N6-substituent. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| N6-n-pentyladenosine | A1 (calf brain) | 0.50 nih.gov |

| N6-cyclopentyladenosine (CPA) | A1 (rat brain) | 0.8 d-nb.info |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 (rat brain) | 0.4 d-nb.info |

| N6-(2-Phenylethyl)adenosine | A1 (human) | 30.1 medchemexpress.com |

| N6-(2-Phenylethyl)adenosine | A3 (human) | 0.63 medchemexpress.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. longdom.orgnih.gov This approach develops mathematical models to predict the activity of new molecules and to understand which properties are most important for bioactivity. mdpi.comrsc.org

For N6-substituted adenosine derivatives, QSAR studies have been instrumental in defining the structural requirements for high affinity and selectivity at adenosine receptors. nih.gov A key finding from SAR studies, which forms the basis for QSAR models, is the relationship between the nature of the N6-substituent and receptor affinity. nih.gov

One of the earliest and most direct SAR observations for N6-alkyladenosines demonstrated a clear dependency on the length of the n-alkyl chain. nih.gov The study systematically varied the chain length from two to twelve methylene units. The results showed that affinity at the A1 receptor increases with chain length, reaching an optimum with the pentyl group (N6-n-pentyladenosine). nih.gov As the chain length extends beyond eight carbons, the affinity sharply declines. nih.gov This parabolic relationship suggests that the corresponding binding pocket is hydrophobic and sterically constrained.

Further studies on a wide range of N6-substituted analogs at the human A3 adenosine receptor (hA3AR) revealed more complex relationships:

N6-Alkyl Groups : Small, unbranched alkyl groups were associated with selectivity for hA3ARs. nih.gov

Branching : Multiple points of branching in the alkyl substituent were associated with decreased efficacy at the hA3AR. nih.gov

Cycloalkyl Groups : N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring acted as full agonists, whereas those with six or more carbons were partial agonists. nih.gov

These empirical observations can be translated into QSAR models using descriptors that quantify steric bulk (e.g., molar volume), hydrophobicity (e.g., logP), and electronic properties. longdom.org Such models provide a quantitative framework for predicting the binding affinity of newly designed N6-substituted adenosine derivatives. nih.gov

| Structural Feature (N6-Substituent) | Effect on A1/A3 Receptor Affinity/Efficacy | Reference |

| n-Alkyl chain length | Optimal at 5 carbons (pentyl) for A1 affinity; decreases sharply beyond 8 carbons. | nih.gov |

| Small n-alkyl groups | Associated with selectivity for human A3 receptors. | nih.gov |

| Branched alkyl groups | Decreased efficacy at human A3 receptors. | nih.gov |

| Cycloalkyl groups (≤5 carbons) | Full agonists at human A3 receptors. | nih.gov |

| Cycloalkyl groups (≥6 carbons) | Partial agonists at human A3 receptors. | nih.gov |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of ligand-receptor complexes over time at an atomic level. nih.govmdpi.com This technique models the movements and interactions of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of binding poses that are often not apparent from static docking models. peerj.com

While specific MD simulation studies focusing exclusively on N6-pentyladenosine are not prominently documented, the methodology has been extensively applied to adenosine receptor complexes with various agonists and antagonists. acs.orgsci-hub.se These studies provide a clear picture of the dynamic events that follow the binding of a ligand like N6-pentyladenosine.

For instance, MD simulations of agonist-bound A3 adenosine receptor models have revealed significant conformational changes in the receptor structure, particularly in transmembrane helices TM5, TM6, and TM7. acs.org These movements, including an outward tilt of TM5 and TM6 and an inward shift of TM7, are considered crucial for G-protein binding and subsequent receptor activation. acs.org An MD simulation of an A2A receptor agonist complex was run for 100 nanoseconds to ensure the stability of the observed binding mode. sci-hub.se

When applied to a N6-pentyladenosine-receptor complex, an MD simulation would typically start with the docked pose of the ligand in the receptor's binding site. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then calculate the trajectory of all atoms over a period ranging from nanoseconds to microseconds. mdpi.com

Analysis of the simulation trajectory would reveal:

Binding Stability : Whether the ligand remains stably in the initial docked pose or explores other conformations within the binding pocket.

Residue Flexibility : The flexibility of amino acid residues in the binding site and other allosteric regions of the receptor upon ligand binding. peerj.com

Water Dynamics : The role of specific water molecules in mediating hydrogen bond networks between the ligand and the receptor.

Conformational Changes : Large-scale conformational changes in the receptor, providing a mechanistic understanding of how ligand binding leads to receptor activation or inhibition. acs.org

These simulations are computationally intensive but offer an unparalleled view of the dynamic nature of molecular recognition. mdpi.com

Pharmacophore Model Development

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. mdpi.commdpi.com Pharmacophore models are crucial tools in drug discovery, used as 3D queries to screen large chemical databases for novel compounds with the potential for similar biological activity. pharmacophorejournal.comjppres.com

A pharmacophore model for N6-substituted adenosine agonists like N6-pentyladenosine can be developed based on either the known structure of the ligand-receptor complex (structure-based) or a set of active ligands (ligand-based). mdpi.com

Based on the extensive SAR and molecular docking data for adenosine receptor agonists, a hypothetical pharmacophore model for an A1/A3 agonist like N6-pentyladenosine would likely include the following features: nih.govresearchgate.net

Hydrogen Bond Acceptors (A) : At least two to three features corresponding to the nitrogen atoms in the adenine ring (N1, N3) and potentially the ribose hydroxyl groups.

Hydrogen Bond Donors (D) : Features corresponding to the N6-amino group and the 2' and 3'-hydroxyl groups on the ribose sugar.

Aromatic Ring (R) : A feature representing the planar purine (B94841) ring system.

Hydrophobic Group (H) : A critical feature corresponding to the N6-pentyl substituent, which occupies a specific hydrophobic pocket in the receptor. The size and location of this feature would be defined by the optimal chain length observed in SAR studies. nih.gov

The development process involves aligning a set of active molecules and identifying these common chemical features. The resulting model, consisting of a specific 3D arrangement of these features, can then be validated by its ability to distinguish known active compounds from inactive ones. nih.gov This validated pharmacophore serves as a powerful filter for virtual screening campaigns to identify new chemical entities that could be potent and selective adenosine receptor ligands.

Future Directions in Fundamental Research on N6 Substituted Adenosine Analogs

Elucidation of Novel Signaling Pathways

The canonical signaling pathway for the A3 adenosine (B11128) receptor, the primary target of N6-pentyladenosine, involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. psu.edunih.gov However, the future of N6-pentyladenosine research lies in exploring signaling pathways beyond this established mechanism. G protein-coupled receptors (GPCRs), including the A3AR, are now understood to be capable of activating a multitude of signaling pathways, some of which are independent of G-protein coupling. psu.edunih.gov

A key area of future investigation is the role of β-arrestins. nih.gov Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins, which not only desensitize the G-protein response but also initiate their own distinct signaling cascades. nih.govresearchgate.net Research is needed to determine if N6-pentyladenosine and its derivatives can induce β-arrestin recruitment at the A3AR and to characterize the downstream effects of this potential pathway. researchgate.net Studies on other A3AR ligands have already shown that G-protein-mediated and β-arrestin-mediated signaling can be separately modulated, a phenomenon known as biased agonism. nih.govresearchgate.net Future studies will likely aim to create a "bias fingerprint" for N6-pentyladenosine, quantifying its ability to activate different signaling pathways, such as ERK1/2 and Akt phosphorylation, relative to its canonical Gi-mediated effect. psu.edu This will provide a more complete picture of its cellular actions and therapeutic potential.

Discovery of Functionally Selective Ligands

The concept of functional selectivity, or biased agonism, represents a paradigm shift in drug discovery. It describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate one signaling pathway over another. psu.edunih.gov This opens the door to designing drugs that trigger only the desired therapeutic effects while avoiding pathways that cause adverse effects. nih.gov

For N6-substituted adenosine analogs like N6-pentyladenosine, the future lies in the rational design of functionally selective ligands. psu.edu Research has shown that even subtle structural modifications can alter a ligand's signaling bias. psu.edunih.gov For the A3AR, some compounds that act as antagonists for the Gαi-mediated cAMP pathway have been found to be partial agonists for β-arrestin translocation. researchgate.net This proves that the two pathways can be uncoupled.

Future research will focus on systematically modifying the structure of N6-pentyladenosine to achieve biased signaling. This could involve:

Modifying the N6-pentyl group: Altering the length, branching, or introducing cyclic moieties to the alkyl chain could influence the specific receptor conformation that is stabilized upon binding.

Substitutions at other positions: Combining the N6-pentyl group with modifications at the C2 position of the purine (B94841) ring or on the ribose sugar can create novel derivatives with unique bias profiles. psu.edunih.gov

Bitopic Ligands: Exploring bitopic ligands, which consist of an adenosine pharmacophore (like N6-pentyladenosine) connected by a linker to a moiety that binds to an allosteric site, could generate novel compounds with improved affinity and functional selectivity. researchgate.net

The development of such biased agonists based on the N6-pentyladenosine scaffold could lead to more refined therapeutic agents with fewer side effects.

Advancements in Receptor Subtype Specificity

While N6-pentyladenosine shows considerable selectivity for the A3AR, enhancing this specificity remains a key goal for future research to minimize off-target effects. nih.gov The N6-position is a critical determinant of receptor selectivity among adenosine receptor subtypes. nih.gov Generally, hydrophobic N6-substituents favor A1 and A3 receptor affinity. nih.govnih.gov

Future advancements will build on the known structure-activity relationships (SAR) of N6-substituted adenosines. Research indicates that for N6-alkyl substitutions, smaller groups are associated with selectivity for human A3ARs, while increased branching can decrease efficacy. nih.gov The straight-chain pentyl group of N6-pentyladenosine represents a favorable balance, but there is room for refinement.

Prospective research strategies to enhance specificity include:

Systematic SAR Studies: Synthesizing and testing a wide array of analogs with varied N6-substituents (e.g., branched alkyl chains, cycloalkyl groups of different sizes, and arylalkyl moieties) will further map the N6-binding pocket of the A3AR. researchgate.netnih.gov

Computational Modeling: The use of homology modeling and molecular docking can predict how modifications to the N6-pentyl group will interact with the amino acid residues in the A3AR binding site. mdpi.comresearchgate.net This structure-guided approach can prioritize the synthesis of compounds most likely to have enhanced selectivity. acs.org

Stereochemistry: For chiral N6-substituents, stereoselectivity can be a major factor in receptor affinity and specificity. nih.gov Future work will likely explore chiral derivatives of N6-pentyladenosine to identify isomers with optimal A3AR engagement.

The table below presents binding affinity data for N6-pentyladenosine and other relevant adenosine receptor agonists, illustrating the basis for selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes Data presented for illustrative purposes based on available research. Absolute values may vary between studies.

Development of Novel Research Methodologies and Tools

Progress in understanding the fundamental biology of N6-pentyladenosine and related analogs is intrinsically linked to the development of new research tools and methodologies.

Fluorescent Ligands: A significant future direction is the creation of fluorescently-labeled versions of N6-pentyladenosine. celtarys.comucsf.edu By attaching a fluorophore to the core molecule, researchers can create probes for a variety of advanced applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). celtarys.comucsf.edu These tools would allow for the direct visualization of receptor localization, movement, and interactions in living cells, providing unprecedented insight into the dynamics of A3AR signaling. ucsf.eduuconn.edu The development of red-emitting fluorescent ligands is particularly valuable as they can enhance visualization against the natural autofluorescence of cells. ucsf.edu

Chemical Genetics: Another powerful emerging approach is chemical genetics. nih.gov This involves engineering a receptor to create a "neoceptor" that is no longer activated by the endogenous ligand (adenosine) but is selectively activated by a modified, orthogonal agonist. acs.org One could envision creating a mutant A3AR with an enlarged binding pocket that uniquely accommodates a bulkier version of N6-pentyladenosine. nih.gov This "bump-and-hole" strategy would allow researchers to activate the engineered receptor with high precision in a complex biological system, definitively linking its activation to specific cellular or physiological outcomes without the confounding effects of activating wild-type receptors. nih.govacs.org

Computational and Synthetic Advances: Advances in computational chemistry will enable more accurate molecular dynamics simulations to predict the conformational effects of ligand binding. rsc.org New force fields are being developed to better model modified nucleosides like N6-methyladenosine, which can be adapted for N6-pentyladenosine to study its structural dynamics. Furthermore, the refinement of synthetic methodologies, such as Dimroth rearrangements and Mitsunobu reactions, will facilitate the efficient creation of diverse libraries of N6-substituted analogs for high-throughput screening.

By embracing these innovative methodologies, the scientific community can unlock a deeper understanding of N6-pentyladenosine and pave the way for the next generation of selective adenosine receptor modulators.

Compound Reference Table

Q & A

Q. What are the established methodologies for synthesizing 6N-pentyl adenosine, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves enzymatic modification of adenosine using regioselective alkylation at the 6N position. Multi-enzymatic pathways, as demonstrated in modified adenosine-5'-monophosphate synthesis (e.g., using phosphoribosyltransferases), can be adapted . Structural validation requires nuclear magnetic resonance (NMR) for regiochemical confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing with standardized protocols for alkylated adenosine analogs (e.g., n-pentylbenzene derivatives) ensures reproducibility .

Q. Which analytical techniques are critical for assessing the purity and stability of 6N-pentyl adenosine in experimental settings?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection and HPLC coupled with ultraviolet (UV) or tandem MS detectors are standard for purity analysis. Stability studies under varying pH, temperature, and enzymatic conditions (e.g., exposure to adenosine deaminase) should be conducted to evaluate metabolic resistance . Environmental analysis protocols for n-pentylphenol derivatives provide benchmarks for calibrating sensitivity thresholds .

Advanced Research Questions

Q. How does the 6N-pentyl modification influence adenosine’s interaction with adenosine deaminase (ADA) and receptor subtypes (A1, A2A, A2B, A3)?

- Methodological Answer : Competitive inhibition assays using purified ADA (e.g., ADA1 and ADA2 isoforms) can quantify enzymatic degradation rates of 6N-pentyl adenosine versus native adenosine . Receptor binding affinity is assessed via radioligand displacement assays (e.g., using [³H]-CGS21680 for A2A receptors). Molecular docking simulations predict steric hindrance or hydrophobic interactions introduced by the pentyl group. Comparative data should be contextualized against ADA’s dual roles in catalysis and immune modulation .

Q. What experimental design considerations are critical for resolving contradictions in 6N-pentyl adenosine’s immunomodulatory effects across in vitro and in vivo models?

- Methodological Answer : In vitro studies must control for ADA activity in cell culture media, which can artificially reduce extracellular adenosine levels. In vivo models should use ADA-deficient mice or ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to isolate the compound’s effects . Longitudinal cytokine profiling (e.g., IL-10, TNF-α) and flow cytometry for immune cell subsets (e.g., M2 macrophages) are essential. Statistical frameworks like ANOVA with post hoc tests account for inter-model variability .

Q. How can researchers design comparative studies to evaluate 6N-pentyl adenosine’s efficacy relative to other alkylated analogs (e.g., 6N-methyl or 6N-hexyl adenosine)?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of alkyl chain length and branching. Key metrics include receptor binding constants (Kd), metabolic half-life in plasma, and dose-response curves in functional assays (e.g., cAMP modulation for A2A receptors). Monomer ratios from molecularly imprinted polymer (nanoMIP) synthesis protocols offer insights into optimizing analog-specific affinity . Data should be analyzed using multivariate regression to isolate chain-length effects .

Q. What strategies mitigate confounding variables when investigating 6N-pentyl adenosine’s signaling pathways in complex biological systems?

- Methodological Answer : CRISPR-Cas9 knockout models for adenosine receptors (e.g., A2A⁻/⁻ mice) or ADA⁻/⁻ systems clarify receptor-specific signaling. Phosphoproteomics and RNA sequencing identify downstream targets (e.g., MAPK/ERK pathways). Co-administration with receptor antagonists (e.g., ZM241385 for A2A) validates mechanistic specificity. Experimental protocols must include negative controls (e.g., unmodified adenosine) and blinded data analysis to reduce bias .

Methodological Frameworks

- Data Contradiction Analysis : When conflicting results arise (e.g., pro- vs. anti-inflammatory outcomes), apply sensitivity analysis to variables like cell type (primary vs. immortalized), species differences, and ADA expression levels. Systematic reviews following Cochrane guidelines ensure transparency in evidence synthesis .

- Reproducibility Protocols : Pre-register experimental designs (e.g., via Open Science Framework) and include raw data in appendices with detailed metadata (e.g., HPLC chromatograms, NMR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.